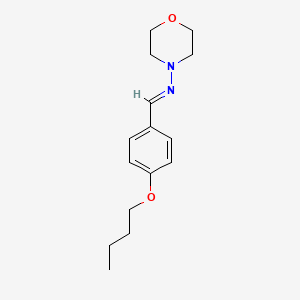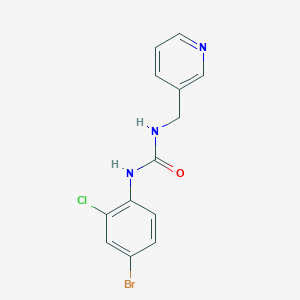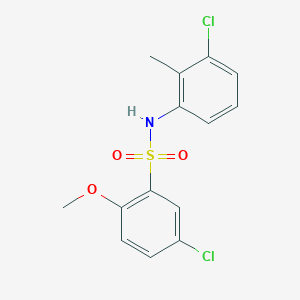
(2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone, also known as CNMOM, is a synthetic compound that has been studied extensively in scientific research. It has shown potential for use in various applications, including as a pharmaceutical intermediate, a pesticide, and a fluorescent probe.
作用机制
The mechanism of action of (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone varies depending on its application. In pharmaceutical research, it has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes. In antitumor research, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. As a fluorescent probe, this compound binds to metal ions, causing a change in its fluorescence properties that can be detected and quantified.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In bacterial cells, it disrupts the cell membrane, leading to cell death. In fungal cells, it inhibits the synthesis of ergosterol, a key component of the fungal cell membrane. In cancer cells, it induces apoptosis through the activation of caspase enzymes. As a fluorescent probe, it allows for the detection and quantification of metal ions in biological samples.
实验室实验的优点和局限性
One advantage of (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone is its versatility. It can be used in a variety of applications, including as a pharmaceutical intermediate, a pesticide, and a fluorescent probe. Additionally, it has shown promising results in each of these applications. However, one limitation is its potential toxicity. This compound has been shown to be toxic to some bacterial and fungal cells, as well as to some mammalian cells. This toxicity must be taken into account when designing experiments using this compound.
未来方向
There are many potential future directions for research on (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone. In pharmaceutical research, it could be further developed as a potential drug candidate for the treatment of bacterial and fungal infections, as well as for cancer. In pesticide research, it could be further tested for its efficacy and safety in controlling agricultural pests. In fluorescent probe research, it could be used to detect and quantify other metal ions in biological samples. Additionally, further research could be done to better understand the mechanism of action and toxicity of this compound.
In conclusion, this compound is a versatile compound that has shown potential for use in various scientific research applications. Its synthesis method has been optimized to produce high yields of pure compound, and its mechanism of action and biochemical and physiological effects have been extensively studied. While it has shown promising results in its various applications, its potential toxicity must be taken into account. There are many potential future directions for research on this compound, including its further development as a drug candidate, pesticide, and fluorescent probe, as well as further study of its mechanism of action and toxicity.
合成方法
(2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone can be synthesized using a variety of methods, including the reaction of 2-chloro-4-nitrobenzoyl chloride with 4-methoxyphenylmagnesium bromide, or the reaction of 2-chloro-4-nitrobenzoic acid with 4-methoxybenzyl alcohol in the presence of a dehydrating agent. These methods have been optimized to produce high yields of this compound with minimal impurities.
科学研究应用
(2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone has been studied extensively for its potential as a pharmaceutical intermediate. It has been shown to have antibacterial, antifungal, and antitumor activity, making it a promising candidate for the development of new drugs. This compound has also been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. Additionally, it has been investigated as a pesticide for the control of agricultural pests.
属性
IUPAC Name |
(2-chloro-4-nitrophenyl)-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-11-5-2-9(3-6-11)14(17)12-7-4-10(16(18)19)8-13(12)15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIBNPTXYNQBGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5858622.png)
![3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5858629.png)
![methyl 2-[(4-isopropoxybenzoyl)amino]benzoate](/img/structure/B5858641.png)
![1-[3,5-dimethyl-4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5858645.png)





![1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5858686.png)


![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5858719.png)
